molecular formula C15H16N6O7S B1675585 2-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid CAS No. 126165-78-4

2-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid

Cat. No.: B1675585
CAS No.: 126165-78-4
M. Wt: 424.4 g/mol
InChI Key: LBQXXYPVUCVIOC-DJKKODMXSA-N
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Preparation Methods

The synthesis of LY 173013 involves the formation of a bicyclic pyrazolidinone structure. The synthetic route typically includes the following steps:

Industrial production methods for LY 173013 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

LY 173013 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

LY 173013 has several scientific research applications, including:

    Chemistry: It is used as a model compound for studying the properties and reactions of bicyclic pyrazolidinones.

    Biology: Its antibacterial properties make it a valuable compound for studying bacterial resistance mechanisms and developing new antibiotics.

    Medicine: LY 173013 is investigated for its potential use in treating bacterial infections.

    Industry: It is used in the development of antibacterial coatings and materials

Mechanism of Action

LY 173013 exerts its antibacterial effects by targeting bacterial enzymes such as β-lactamases and penicillin-binding proteins. These enzymes are crucial for bacterial cell wall synthesis, and their inhibition leads to the disruption of cell wall formation, ultimately causing bacterial cell death.

Comparison with Similar Compounds

LY 173013 is unique due to its bicyclic pyrazolidinone structure and aza-γ-lactam ring. Similar compounds include other β-lactam antibiotics such as penicillins and cephalosporins. LY 173013’s unique structure provides it with distinct antibacterial properties and mechanisms of action.

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

126165-78-4

Molecular Formula

C15H16N6O7S

Molecular Weight

424.4 g/mol

IUPAC Name

2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid

InChI

InChI=1S/C15H16N6O7S/c1-27-14(26)6-3-20-4-7(12(23)21(20)10(6)13(24)25)17-11(22)9(19-28-2)8-5-29-15(16)18-8/h5,7H,3-4H2,1-2H3,(H2,16,18)(H,17,22)(H,24,25)/b19-9+

InChI Key

LBQXXYPVUCVIOC-DJKKODMXSA-N

SMILES

COC(=O)C1=C(N2C(=O)C(CN2C1)NC(=O)C(=NOC)C3=CSC(=N3)N)C(=O)O

Isomeric SMILES

COC(=O)C1=C(N2C(=O)C(CN2C1)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)C(=O)O

Canonical SMILES

COC(=O)C1=C(N2C(=O)C(CN2C1)NC(=O)C(=NOC)C3=CSC(=N3)N)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-((2,3-dihydro-5-methoxy-3-oxo-2-benzofuranyl)methyl)benzoic acid
LY 171859
LY-171859

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid
Reactant of Route 2
2-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid
Reactant of Route 3
2-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid
Reactant of Route 5
2-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid
Reactant of Route 6
2-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid

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